2,4-Diaminophenol
CAS No.: 95-86-3
Cat. No.: VC1629383
Molecular Formula: C6H8N2O
Molecular Weight: 124.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 95-86-3 |
---|---|
Molecular Formula | C6H8N2O |
Molecular Weight | 124.14 g/mol |
IUPAC Name | 2,4-diaminophenol |
Standard InChI | InChI=1S/C6H8N2O/c7-4-1-2-6(9)5(8)3-4/h1-3,9H,7-8H2 |
Standard InChI Key | XIWMTQIUUWJNRP-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1N)N)O |
Canonical SMILES | C1=CC(=C(C=C1N)N)O |
Introduction
Chemistry and Structure
Chemical Identity
2,4-Diaminophenol (CAS No. 95-86-3) is an aromatic amine that conforms to the chemical formula C₆H₈N₂O with a molecular weight of 124.14 . Its structure features a phenol ring with two amino groups positioned at the 2 and 4 positions relative to the hydroxyl group. The compound is also commonly found as its dihydrochloride salt (CAS No. 137-09-7), which has the chemical formula C₆H₈N₂O·2HCl and a molecular weight of 197.06 .
Physical and Chemical Properties
2,4-Diaminophenol appears as crystals that decompose at 78-80°C rather than exhibiting a clean melting point. It demonstrates specific solubility characteristics, being very soluble in acids and alkalies, somewhat soluble in alcohol and acetone, and only slightly soluble in ether, chloroform, and petroleum ether .
The dihydrochloride salt presents as a beige to gray-green crystalline powder with different physical properties. It has a higher decomposition point of approximately 222°C and demonstrates greater water solubility at 27.5 g/100 mL (15°C) .
Table 1: Physical Properties of 2,4-Diaminophenol and Its Dihydrochloride Salt
Property | 2,4-Diaminophenol | 2,4-Diaminophenol Dihydrochloride |
---|---|---|
CAS Number | 95-86-3 | 137-09-7 |
Molecular Formula | C₆H₈N₂O | C₆H₈N₂O·2HCl |
Molecular Weight | 124.14 | 197.06 |
Physical State | Crystals | Crystalline Powder |
Color | Not specified | Beige to gray-green |
Decomposition Point | 78-80°C | 222°C |
pH (50g/l, H₂O, 20°C) | Not specified | 1-2 |
Bulk Density | Not specified | 310 kg/m³ |
Stability and Reactivity
2,4-Diaminophenol dihydrochloride is noted to be stable under normal conditions but demonstrates incompatibility with strong oxidizing agents and acids. It is also sensitive to heat and light, requiring storage below 30°C to maintain stability . These characteristics necessitate careful handling and storage conditions in industrial and laboratory settings.
Synthesis Methods
Industrial Production
The primary industrial method for producing 2,4-Diaminophenol involves the hydrogenation of 2,4-dinitrophenol. This process can achieve yields of up to 92% based on the starting material, with a selectivity approaching 100% . The described method utilizes a membrane catalyst in the form of a coiled thin-wall tube, typically made of an alloy consisting of 94% palladium and 6% ruthenium .
Process Parameters
The hydrogenation reaction can be conducted across a temperature range of 50° to 150°C, with hydrogen pressures varying from atmospheric pressure to 60 atmospheres . Various process conditions affect the yield and quality of the final product as demonstrated in the following table:
Table 2: Effect of Process Conditions on 2,4-Diaminophenol Synthesis
Temperature (°C) | Pressure (atm) | Reaction Time (h) | Yield (%) | Reaction Medium |
---|---|---|---|---|
90 | 1 | 2.5 | 92.9 | Distilled water |
150 | 60 | 2 | 89.7 | Distilled water |
80 | 3 | 1 | 92.0 | 10% aqueous HCl |
140 | 60 | 3 | 89.0 | Water |
The choice of reaction medium also affects the form of the final product. When water is used as the medium, the free base form of 2,4-diaminophenol is typically obtained. When a hydrochloric acid solution is used, the dihydrochloride salt is produced directly or can be precipitated by adding concentrated hydrochloric acid to the reaction mixture .
Applications and Uses
Hair Coloring Applications
2,4-Diaminophenol, particularly in its dihydrochloride form, is used as a colorant in oxidative hair dye formulations . These formulations typically contain the compound at relatively low concentrations. Safety assessment data indicates that a formulation containing 0.2% 2,4-Diaminophenol was evaluated for teratogenic effects, suggesting this may be within the range used in commercial products .
Photographic Applications
2,4-Diaminophenol dihydrochloride, commonly known under the trade name Amidol, has historically been an important developing agent for silver bromide gelatin emulsions in photography . It was introduced by Dr. Anderson in 1892 and was noted for producing negatives with a grayish-black tone and minimal fog. Amidol was particularly favored over other alkaline developers because it could facilitate faster exposures .
Other Industrial Applications
The compound has also been employed as a pharmaceutical intermediate, suggesting its utility in the synthesis of pharmaceutical compounds . Additionally, it has found applications in the broader dye manufacturing industry beyond hair colorants, serving as a chemical intermediate for various products .
Study Type | Species | Dose Range | Primary Effects | Notes |
---|---|---|---|---|
Acute Oral | Rat | 0.24 g/kg (LD₅₀) | Mortality | - |
Subchronic | Male Rats | ≥25 mg/kg | Renal tubular necrosis | Dose-dependent severity |
Subchronic | Female Rats | ≥100 mg/kg | Renal tubular necrosis | Dose-dependent severity |
Chronic | Male Mice | 38 mg/kg | Renal tubular cell adenomas | Highest dose tested |
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